5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the cyclopropyl and thiadiazole groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups to the molecule .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity, including antibacterial and enzyme inhibitory properties, makes it a candidate for further biological studies
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, to inhibit their activity. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: These compounds share the benzodioxin moiety and have shown antibacterial activity.
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds are also studied for their potential therapeutic applications.
Uniqueness
What sets 5-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its potential as a cholinesterase inhibitor, for example, highlights its promise in medicinal chemistry .
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H17N3O2S/c1-18(15-17-16-14(21-15)11-3-4-11)9-10-2-5-12-13(8-10)20-7-6-19-12/h2,5,8,11H,3-4,6-7,9H2,1H3 |
InChI Key |
WHURKEIWXFGLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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